molecular formula C21H20N4O2S B3008645 N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251621-85-8

N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B3008645
CAS No.: 1251621-85-8
M. Wt: 392.48
InChI Key: DTAJISZWGONCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core.

Properties

IUPAC Name

N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-16-8-6-11-19(14-16)25(15-18-9-4-3-5-10-18)28(26,27)20-12-7-13-24-17(2)22-23-21(20)24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAJISZWGONCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antimalarial properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features a triazolo-pyridine structure characterized by a triazole ring fused to a pyridine system, along with a sulfonamide functional group and various substituents. Its molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S with a molecular weight of approximately 396.47 g/mol. The sulfonamide moiety is known to enhance the solubility and bioavailability of compounds, making it a valuable component in drug design .

Antimalarial Activity

Research has indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit promising antimalarial activity . Specifically, this compound has shown significant inhibitory effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The mechanism by which this compound exerts its antimalarial effects involves inhibition of key enzymes in the parasite's metabolic pathways. Notably, studies have highlighted its interaction with falcipain-2 , a cysteine protease crucial for the degradation of human hemoglobin during the parasite's lifecycle. Inhibition of this enzyme can lead to parasite death during the trophozoite stage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of triazolo-pyridine derivatives. Variations in substituents can significantly influence potency and selectivity against target enzymes.

Compound NameStructureBiological ActivityUnique Features
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideStructureAntimalarial activity (IC50 = 2.24 μM)Fluorine substitution enhances potency
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneStructureAntimalarial activity (IC50 = 4.98 μM)Piperidine moiety may enhance solubility
This compoundStructureAntimalarial activity (IC50 not specified)Unique triazolo-pyridine scaffold

Case Studies and Research Findings

A series of studies have been conducted to evaluate the antimalarial efficacy of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against Plasmodium falciparum, with IC50 values comparable to other known antimalarials. For instance, related compounds have shown IC50 values ranging from 2.24 μM to 4.98 μM against this parasite .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and falcipain-2. These studies reveal that hydrogen bonding and hydrophobic interactions play crucial roles in the binding affinity and inhibitory effects observed in vitro.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a common [1,2,4]triazolo[4,3-a]pyridine backbone with sulfonamide groups, but its substituents (benzyl and 3-methylphenyl) distinguish it from analogs. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound N-Benzyl, N-(3-methylphenyl), 3-methyl Likely C23H23N4O2S* ~434.5 (estimated) No direct data; inferred hydrophobicity from aromatic groups
3-Methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-(3-methylphenyl), 3-methyl C14H14N4O2S 302.36 Higher solubility than halogenated analogs due to lack of electronegative groups
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) N-(3-chlorobenzyl), N-(3,5-difluorophenyl) C19H13ClF2N4O2S 435.6 Melting point: 160–162°C; moderate lipophilicity
N-(4-Ethylphenyl)-N-(3-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-(4-ethylphenyl), N-(3-methoxybenzyl) C23H24N4O3S 436.5 Enhanced metabolic stability due to ethyl and methoxy groups

*Estimated based on structural analogs.

Impact of Substituents on Activity

  • Halogenated Derivatives : Compounds like 8a (3-chlorobenzyl, 3,5-difluorophenyl) exhibit moderate antimalarial activity (IC50 values ~2–5 µM) due to enhanced target binding via halogen interactions with falcipain-2 .
  • Alkyl and Methoxy Groups : Derivatives with ethyl or methoxy substituents (e.g., C23H24N4O3S) show improved pharmacokinetic profiles, though their antimalarial potency may be lower than halogenated versions .
  • Methyl Groups : The 3-methyl group on the triazolopyridine core is conserved across many analogs, suggesting a role in stabilizing the planar conformation for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.